Ammonium orthoarsenate trihydrate

Description

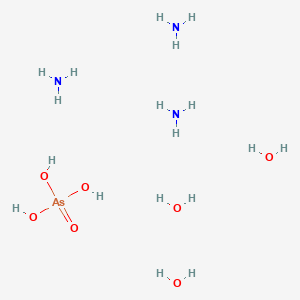

Structure

2D Structure

Properties

IUPAC Name |

arsoric acid;azane;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3H3N.3H2O/c2-1(3,4)5;;;;;;/h(H3,2,3,4,5);3*1H3;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWUMOHZPOTWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.O.O.O.O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH18N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047846 | |

| Record name | Ammonium orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-86-6 | |

| Record name | Ammonium orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Arsenate Research and Its Evolution in Inorganic Chemistry

The study of arsenic compounds dates back centuries, with early applications in medicine and as pigments. encyclopedia.comnih.gov Arsenic and its compounds were known to ancient civilizations, though their elemental nature was not understood until much later. encyclopedia.com The evolution of inorganic chemistry saw a shift from observational use to systematic study of these compounds. In the 19th and early 20th centuries, arsenates, including ammonium (B1175870) arsenate, were investigated for their potential use as pesticides and herbicides due to arsenic's inherent toxicity. wikipedia.orgaaem.pl However, growing awareness of the health and environmental risks associated with arsenic led to a decline in these applications in most countries by the 1980s. wikipedia.org

The focus of arsenate research then pivoted towards understanding their fundamental chemical and physical properties. The development of techniques like X-ray crystallography allowed for detailed structural analysis of arsenate compounds. iucr.org This led to a deeper understanding of their crystal structures, bonding, and similarities to phosphates, which share a similar tetrahedral geometry. wikipedia.orgwikipedia.org This comparative study has been a recurring theme in arsenate research, providing valuable insights into the behavior of both classes of compounds.

Academic Significance of Ammonium Orthoarsenate Trihydrate As a Model Compound

Ammonium (B1175870) orthoarsenate trihydrate serves as a crucial model compound in chemical research for several reasons. Its well-defined crystal structure and the presence of hydrogen bonding make it an excellent subject for crystallographic studies. wikipedia.orgiucr.org Research has shown that it is isostructural with ammonium phosphate (B84403) trihydrate, allowing for comparative analyses that enhance the understanding of both arsenate and phosphate chemistry. iucr.org

The compound's utility extends to studies on reaction kinetics and thermal decomposition. Upon heating, ammonium orthoarsenate trihydrate decomposes, releasing ammonia (B1221849). wikipedia.orgnucleos.com This process, along with its gradual loss of ammonia at room temperature to form diammonium hydrogen arsenate, provides a model system for studying solid-state reactions and the stability of hydrated salts. iucr.org

Furthermore, in analytical chemistry, ammonium arsenate is utilized as a standard for the speciation of arsenate ions. wikipedia.org This is particularly important in environmental and toxicological studies where distinguishing between different oxidation states of arsenic (arsenate As(V) and arsenite As(III)) is critical due to their differing toxicities. wikipedia.orgmdpi.com

Current Research Landscape and Key Unresolved Questions in Arsenate Chemistry

Controlled Solution-Based Precipitation Methods

The most common method for synthesizing ammonium (B1175870) orthoarsenate trihydrate is through a controlled precipitation reaction in an aqueous solution. wikipedia.org This typically involves the neutralization of a concentrated solution of arsenic acid (H₃AsO₄) with ammonia (B1221849) (NH₃). wikipedia.org The reaction leads to the precipitation of colorless crystals of the trihydrate form. wikipedia.org The stoichiometry of the reactants is crucial; adjusting the ammonia-to-arsenic acid ratio can lead to the formation of acid salts such as diammonium hydrogen arsenate ((NH₄)₂HAsO₄) or ammonium dihydrogen arsenate (NH₄H₂AsO₄). wikipedia.org

The pH and temperature of the crystallization medium are pivotal parameters that significantly influence the morphology, size, and purity of the resulting ammonium orthoarsenate trihydrate crystals. While specific research on this compound is limited, extensive studies on analogous compounds like ammonium sulfate (B86663) ((NH₄)₂SO₄) and other phosphate and arsenate salts provide valuable insights.

The pH of the solution directly affects the speciation of both the ammonium and arsenate ions. In aqueous solutions, ammonia exists in equilibrium with the ammonium ion (NH₄⁺). mdpi.com Similarly, arsenic acid is a polyprotic acid, and its degree of protonation is pH-dependent. To favor the formation of the fully deprotonated orthoarsenate ion (AsO₄³⁻) required for (NH₄)₃AsO₄·3H₂O, the pH must be controlled, likely in the neutral to slightly alkaline range. Deviations from the optimal pH can lead to the co-precipitation of other ammonium arsenate salts, thereby reducing the purity of the final product. In the crystallization of cobalt sulfate, the presence of ammonium ions was found to influence the crystal structure, with higher concentrations leading to the formation of Tutton's salt. ebner-co.de

Temperature affects the solubility of this compound and the kinetics of crystal nucleation and growth. Generally, for many salts, solubility increases with temperature. However, for some ammonium salts, like ammonium sulfate, the solubility is only weakly dependent on temperature, making evaporative crystallization a more effective method for achieving supersaturation. e3s-conferences.org For this compound, the synthesis is typically conducted at room temperature to prevent decomposition, as the compound releases ammonia upon heating. wikipedia.org Elevated temperatures could also lead to the loss of water of hydration. A study on the crystallization of ammonium chloride and ammonium bisulfide showed that their crystallization temperatures are dependent on system pressure. uni-halle.de

Table 1: General Influence of pH and Temperature on Crystal Characteristics (Based on Analogous Systems)

| Parameter | Effect on Crystal Morphology and Purity |

| pH | Influences the speciation of ammonium and arsenate ions, affecting the stoichiometry and purity of the precipitate. Off-target pH can lead to the formation of acid salts. In related systems, pH changes have been shown to alter crystal habit by affecting the growth rates of different crystal faces. |

| Temperature | Affects solubility and the rate of nucleation and growth. For this compound, lower temperatures are preferred to prevent decomposition and loss of hydration water. In other systems, temperature can be used to control supersaturation and, consequently, crystal size. |

The formation of this compound crystals from an aqueous solution follows the fundamental principles of nucleation and crystal growth. The process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. researchgate.net

Nucleation: This is the initial step where small, stable nuclei of the crystalline phase are formed within the supersaturated solution. researchgate.net This can occur through two primary mechanisms:

Primary Nucleation: This occurs in the absence of any existing crystals. It can be either homogeneous, where nuclei form spontaneously from the solution, or heterogeneous, where nucleation is induced by foreign particles or impurities. researchgate.net

Secondary Nucleation: This is induced by the presence of existing crystals of the same substance.

For the precipitation of this compound, primary nucleation is the dominant mechanism. The rate of nucleation is highly dependent on the level of supersaturation. researchgate.net

Crystal Growth: Once stable nuclei are formed, they begin to grow by the successive addition of solute molecules from the supersaturated solution onto their surfaces. The rate of crystal growth is also a function of supersaturation.

The interplay between nucleation and growth rates determines the final crystal size distribution.

At low supersaturation , the rate of crystal growth is generally faster than the rate of nucleation, leading to the formation of fewer, larger crystals. nih.gov

At high supersaturation , nucleation dominates, resulting in a large number of small crystals. nih.gov

Therefore, to obtain larger crystals of this compound, it is essential to maintain a state of low to moderate supersaturation throughout the crystallization process.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods offer alternative pathways for the synthesis of crystalline materials, including arsenates, under elevated temperatures and pressures. These techniques can yield novel phases or crystals with unique morphologies that are not accessible through conventional solution-based methods.

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water. The increased temperature and pressure enhance the solubility of reactants and can facilitate the formation of well-defined crystalline products. A study on the synthesis of a complex ammonium nickel arsenate, (NH₄)[Ni₃(HAsO₄)(AsO₄)(OH)₂], successfully employed hydrothermal conditions, demonstrating the feasibility of this approach for producing crystalline ammonium-containing arsenates. Current time information in Asia/Manila.

Solvothermal Synthesis: This is a similar technique to hydrothermal synthesis, but it utilizes non-aqueous solvents. The choice of solvent can significantly influence the resulting product's structure, size, and morphology. Solvents like ammonia, alcohols, or dimethylformamide can be used. For instance, solvothermal reactions using ammonia as a nitrogen source have been employed to synthesize metal nitrides. nih.gov This suggests that solvothermal methods could be adapted for the synthesis of this compound or related anhydrous phases by carefully selecting the solvent and reaction conditions.

Solid-State Reaction Pathways for Related Arsenate Phases

Solid-state reactions, which involve the reaction of solid reactants at elevated temperatures, provide a route to solvent-free synthesis of inorganic materials. While not a typical method for preparing a hydrated salt like this compound, it is a viable technique for producing related anhydrous arsenate phases.

A patented method for the synthesis of lithium meta-arsenite (LiAsO₂) involves the solid-state thermal reaction of a lithium source (like LiOH or Li₂CO₃) with arsenic trioxide (As₂O₃). researchgate.net The reactants are mixed in a 1:1 molar ratio, ground, and heated to around 400°C. researchgate.net This demonstrates that solid-state pathways can be utilized to create other metal arsenates. Conceptually, a similar approach could be explored for the synthesis of other arsenate compounds by reacting a suitable solid ammonium salt with an arsenic oxide or another arsenate salt under controlled heating, although the thermal instability of ammonium salts would be a significant challenge to overcome.

Optimization of Crystallization Parameters for Single-Crystal Growth

The growth of large, high-purity single crystals is essential for detailed structural analysis, such as X-ray diffraction, and for studying the intrinsic physical properties of a material. For this compound, which has an orthorhombic crystal system, obtaining single crystals would allow for precise determination of its lattice parameters and atomic arrangement. wikipedia.org

The optimization of single-crystal growth relies heavily on the careful control of crystallization conditions, with the use of seed crystals and precise management of supersaturation being key strategies.

Role of Seed Crystals: A seed crystal is a small, pre-existing crystal of the desired material that is introduced into a supersaturated solution. It acts as a template for further crystal growth, bypassing the often unpredictable primary nucleation stage. This allows for controlled growth on a known crystal face, leading to larger and more perfect crystals. Studies on the crystallization of ammonium sulfate have shown that adding seed crystals can help in producing coarser crystals. nih.gov

Supersaturation Control: As the primary driving force for crystal growth, maintaining a constant and low level of supersaturation is crucial for growing high-quality single crystals. nih.gov If supersaturation is too high, it can lead to the formation of new nuclei (secondary nucleation) or the development of defects in the growing crystal. Supersaturation can be controlled by several methods:

Slow Cooling: Gradually lowering the temperature of a saturated solution.

Solvent Evaporation: Slowly removing the solvent from a saturated solution at a constant temperature.

Reactant Addition: In reactive crystallization, slowly adding the reactants to maintain a controlled level of supersaturation.

For this compound, a slow evaporation method at a constant, controlled temperature (e.g., room temperature) would be a suitable approach for single-crystal growth from a seeded, slightly supersaturated solution.

Table 2: Parameters for Optimization of Single-Crystal Growth

| Parameter | Objective and Method of Control |

| Supersaturation | Maintain a low and constant level to promote growth over nucleation. Controlled by slow cooling, slow solvent evaporation, or controlled reactant addition. |

| Seed Crystals | Use high-quality, defect-free seed crystals to initiate growth and avoid spontaneous nucleation. |

| Temperature | Maintain a stable temperature to prevent fluctuations in solubility and supersaturation. For this compound, this should be below its decomposition temperature. |

| Purity of Solution | Use highly purified reactants and solvents to avoid the incorporation of impurities into the crystal lattice, which can inhibit growth and introduce defects. |

| Stirring/Agitation | Gentle agitation can ensure a uniform concentration of the solute around the growing crystal but must be controlled to avoid mechanical damage to the crystal or inducing secondary nucleation. |

Recrystallization Techniques for Enhanced Purity

Recrystallization is a pivotal purification technique in chemical synthesis, employed to enhance the purity of a solid compound by leveraging differences in solubility between the desired substance and its impurities. For inorganic salts such as this compound, this method is instrumental in achieving the high-purity grades required for specialized applications. The underlying principle of recrystallization is the dissolution of the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving the impurities dissolved in the mother liquor.

The selection of an appropriate solvent system is a critical first step in developing an effective recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and significantly lower solubility at reduced temperatures. Furthermore, the impurities should either be highly soluble at all temperatures or largely insoluble, allowing for their removal by filtration. For this compound, an aqueous solution is the most common and logical choice, given its nature as a water-soluble inorganic salt. wikipedia.org The process typically involves dissolving the crude this compound in hot deionized or distilled water.

The temperature gradient during the cooling phase plays a crucial role in determining the size and purity of the resulting crystals. Slow, controlled cooling generally promotes the formation of larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of the target molecules into the growing crystal lattice while excluding impurities. Conversely, rapid cooling can lead to the formation of smaller, less ordered crystals and may trap impurities within the crystal structure.

In industrial applications, techniques such as seeding may be employed to control crystal size and morphology. This involves introducing a small crystal of the pure compound to the supersaturated solution to initiate crystallization. The purity of the final product is often assessed using analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or Fourier-transform infrared spectroscopy (FTIR) to verify the composition and detect any remaining impurities. wikipedia.org

Due to the limited availability of specific research data on the recrystallization of this compound, the following table presents illustrative data based on general principles of inorganic salt purification.

| Parameter | Condition | Expected Outcome |

| Solvent | Deionized Water | Good solubility at elevated temperatures. |

| Dissolution Temperature | 60-80 °C | Formation of a saturated solution. |

| Cooling Profile | Slow cooling (e.g., 5-10 °C/hour) | Formation of larger, higher purity crystals. |

| Final Temperature | 0-5 °C | Maximization of crystal yield. |

| Purity Enhancement | >99% (Illustrative) | Significant reduction of soluble impurities. |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Although specific data for this compound is scarce, the analysis of its phosphate analogue provides a robust model for its structural characteristics.

This compound crystallizes in the orthorhombic crystal system. biosynth.com It is isostructural with triammonium (B15348185) phosphate trihydrate, for which detailed crystallographic data has been determined. iucr.org The phosphate analogue crystallizes in the monoclinic space group P2₁/c. iucr.org Due to the isostructural nature, similar unit cell parameters are expected for the arsenate compound.

Table 1: Crystallographic Data for the Isotypic Analogue, Triammonium Phosphate Trihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.686 Å |

| b | 6.218 Å |

| c | 22.349 Å |

| β | 94.13° |

| Z | 4 |

Source: Mootz & Wunderlich, 1970. iucr.org

The arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) anions are tetrahedral. biosynth.com In the isotypic triammonium phosphate trihydrate, the P—O bond distances and O—P—O bond angles are all very similar, which confirms the presence of the PO₄³⁻ ion rather than a protonated species. iucr.org This indicates a high degree of symmetry within the anion. By analogy, the As—O bond lengths in the arsenate tetrahedron are expected to be nearly identical.

The structure contains three independent ammonium (NH₄⁺) cations. iucr.org The nitrogen atoms are structurally equivalent, each participating in four hydrogen bonds. iucr.org The water molecules are also integral to the structure, involved in extensive hydrogen bonding.

Table 2: Selected Interatomic Distances for Triammonium Phosphate Trihydrate

| Bond | Average Length (Å) |

|---|---|

| P—O | ~1.54 Å |

| N···O | ~2.8 - 3.0 Å |

| O···O (involving water) | ~2.7 - 2.9 Å |

Source: Derived from the findings of Mootz & Wunderlich, 1970. iucr.org

The crystal lattice of this compound is stabilized by an extensive and complex network of hydrogen bonds involving the ammonium cations, arsenate anions, and water molecules. biosynth.com In the phosphate analogue, each of the three independent nitrogen atoms of the ammonium ions participates in four hydrogen bonds of the N—H···O type. iucr.org

The water molecules are also heavily involved in the hydrogen-bonding scheme. Two of the water oxygen atoms form four hydrogen bonds each, while the third is involved in three, with one position being disordered and showing a 50:50 occupancy between two possible sites. iucr.org This intricate network of O—H···O and N—H···O interactions links all the components of the crystal structure together.

The crystal packing is dictated by the electrostatic interactions between the ammonium cations and arsenate anions, and the extensive hydrogen-bonding network. The tetrahedral arsenate anions and ammonium cations, along with the water molecules, are arranged in a manner that maximizes packing efficiency and satisfies the hydrogen bonding requirements of the donor and acceptor groups. This results in a stable, three-dimensional framework that holds the ions and water molecules in a fixed, repeating arrangement throughout the crystal.

Powder X-ray Diffraction for Phase Purity and Bulk Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the phase purity of a bulk crystalline sample and to verify its crystal structure. A PXRD pattern for a pure sample of this compound would consist of a unique set of diffraction peaks at specific 2θ angles. While a specific, indexed powder pattern for (NH₄)₃AsO₄·3H₂O is not readily found in common databases, it is expected that its diffraction pattern would be very similar to that of the isostructural triammonium phosphate trihydrate, with slight shifts in peak positions to lower 2θ values due to the anticipated larger unit cell.

Neutron Diffraction for Light Atom Localization and Hydrogen Bonding Refinement

The precise localization of hydrogen atoms in crystalline structures by X-ray diffraction can be challenging due to their low electron density. In contrast, neutron diffraction is a powerful technique for this purpose because neutrons interact with atomic nuclei rather than electrons. The scattering cross-section of hydrogen (or more commonly, its isotope deuterium, to reduce incoherent scattering) for neutrons is significant, making it possible to determine the positions of hydrogen atoms with high accuracy.

For this compound, a compound rich in hydrogen atoms within its ammonium ions and water molecules, neutron diffraction would be invaluable. A 1977 study using X-ray diffraction on trithis compound provided initial insights into its structure, including the positions of most hydrogen atoms and the hydrogen-bonding scheme. umich.edu However, the precision of these hydrogen positions is inherently limited by the technique.

A hypothetical neutron diffraction study on a deuterated sample of this compound would offer a more definitive picture of the hydrogen bonding network. This is critical as hydrogen bonds are the primary forces governing the orientation of the water molecules and ammonium ions relative to the arsenate tetrahedra, thereby stabilizing the entire crystal lattice. researchgate.net The data from such an analysis would allow for the refinement of N-H···O and O-H···O bond distances and angles, providing a detailed and accurate description of the intricate three-dimensional hydrogen-bonding framework. Studies on other ammonium salts, such as ammonium chloride, have successfully employed neutron diffraction to elucidate the orientation and thermal motion of the ammonium ions and the nature of the N-H···Cl hydrogen bonds. aps.org This level of detail is crucial for understanding the compound's physical properties and stability.

The table below illustrates the kind of refined crystallographic data that a neutron diffraction study could provide for this compound, based on the known isostructural data from X-ray diffraction.

| Parameter | Value (from X-ray Diffraction) | Potential Refinement with Neutron Diffraction |

| Crystal System | Monoclinic | Confirmed with higher precision |

| Space Group | P2₁/c | Confirmed |

| a (Å) | 6.818 | More precise lattice parameters |

| b (Å) | 6.364 | More precise lattice parameters |

| c (Å) | 22.811 | More precise lattice parameters |

| β (°) | 93.74 | More precise lattice parameters |

| Hydrogen Bond Lengths (Å) | 2.789 - 2.852 | Highly accurate N-D···O and O-D···O bond lengths and angles |

| Data for the X-ray diffraction parameters are sourced from Hseu and Lu (1977). umich.edu |

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructural Analysis

While X-ray and neutron diffraction are ideal for determining the average crystal structure from bulk samples, electron diffraction and high-resolution transmission electron microscopy (HRTEM) are indispensable for probing the microstructure of materials at the nanoscale. These techniques provide insights into the morphology, crystallinity, and presence of defects in a crystalline solid.

For this compound, electron diffraction patterns could be used to confirm the crystal structure from individual micro- or nanocrystals. The geometry of the diffraction spots would correspond to the reciprocal lattice of the crystal, and their indexing would verify the space group and unit cell parameters determined by bulk diffraction methods. The study of hydrated salt microcrystals has shown that electron microscopy can reveal information about their shape, faceting, and even transformations under different environmental conditions. researchgate.net

HRTEM, on its part, allows for the direct visualization of the crystal lattice planes. In the context of this compound, HRTEM could be employed to:

Assess crystalline perfection: Identify the presence of dislocations, stacking faults, or other lattice defects that could influence the material's properties.

Characterize crystal morphology: Observe the shape and size of individual crystallites, which is particularly relevant for understanding precipitation and growth processes.

Investigate surface structures: Analyze the atomic arrangement at the crystal surfaces, which can differ from the bulk structure and is important for understanding surface reactivity.

The table below outlines the potential microstructural features of this compound that could be investigated using electron microscopy techniques.

| Microstructural Feature | Analytical Technique | Information Gained |

| Crystallinity of Nanodomains | Selected Area Electron Diffraction (SAED) | Confirmation of crystal structure and orientation of individual crystallites. |

| Lattice Fringes | High-Resolution Transmission Electron Microscopy (HRTEM) | Direct visualization of atomic planes, measurement of interplanar spacings. |

| Crystal Defects | HRTEM | Identification of dislocations, grain boundaries, and other imperfections. |

| Crystal Habit and Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Characterization of the external shape and size distribution of crystals. |

Advanced Spectroscopic Characterization for Molecular and Electronic Structure

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within ammonium (B1175870) orthoarsenate trihydrate and understanding the intermolecular forces that define its crystal structure. The spectra are characterized by the distinct vibrational modes of the arsenate anion, the ammonium cation, and the water of hydration.

The vibrational spectrum of ammonium orthoarsenate trihydrate is a composite of the internal modes of the tetrahedral arsenate (AsO₄³⁻) and ammonium (NH₄⁺) ions, and the vibrational modes of the lattice water molecules. wikipedia.org The assignment of these modes is based on their characteristic frequencies, which are well-established from studies on other arsenate and ammonium salts. rsc.orgias.ac.innih.govmjcce.org.mk

The free arsenate ion (AsO₄³⁻), with Td symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). Similarly, the ammonium ion (NH₄⁺), also of Td symmetry, exhibits four analogous fundamental modes. rsc.orgias.ac.in The water molecules show symmetric stretching, antisymmetric stretching, and bending modes. In the solid state, the crystal field can lift the degeneracy of these modes, leading to the appearance of multiple bands in the spectra. ias.ac.in

Below is a table summarizing the typical frequency ranges for the fundamental vibrational modes of the constituent groups in this compound.

| Group | Mode | Symmetry (Free Ion) | Description | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity (Free Ion) |

|---|---|---|---|---|---|

| AsO₄³⁻ | ν₁ | A₁ | Symmetric Stretch | ~810-840 | Raman (strong), IR (inactive) |

| ν₂ | E | Symmetric Bend | ~330-350 | Raman (active), IR (inactive) | |

| ν₃ | F₂ | Antisymmetric Stretch | ~780-900 | Raman (active), IR (strong) | |

| ν₄ | F₂ | Antisymmetric Bend | ~400-470 | Raman (active), IR (strong) | |

| NH₄⁺ | ν₁ | A₁ | Symmetric Stretch | ~3040 | Raman (strong), IR (inactive) |

| ν₂ | E | Symmetric Bend | ~1680 | Raman (active), IR (inactive) | |

| ν₃ | F₂ | Antisymmetric Stretch | ~3140 | Raman (active), IR (strong) | |

| ν₄ | F₂ | Antisymmetric Bend | ~1400-1430 | Raman (active), IR (strong) | |

| H₂O | ν₁, ν₃ | - | Symmetric/Antisymmetric Stretch | ~3000-3500 | Raman (active), IR (strong) |

| ν₂ | - | Bending | ~1630-1650 | Raman (active), IR (strong) | |

| Librational | - | Rocking, Wagging, Twisting | ~500-800 | Raman (active), IR (active) |

In the solid state, the vibrational modes of the ions and water molecules in (NH₄)₃AsO₄·3H₂O are perturbed by the local crystal environment and extensive hydrogen bonding. wikipedia.org These interactions cause shifts in vibrational frequencies and the splitting of degenerate modes. cdnsciencepub.com

The hydrogen bonding network involves interactions between the ammonium ions, arsenate ions, and water molecules. wikipedia.org The protons of the NH₄⁺ ions and water molecules act as hydrogen bond donors, while the oxygen atoms of the AsO₄³⁻ anions and water molecules serve as acceptors. This network is a primary factor influencing the vibrational spectra. nih.govacs.org

Arsenate (AsO₄³⁻) Modes: The site symmetry of the arsenate ion in the crystal lattice is typically lower than Td, causing the degenerate ν₂, ν₃, and ν₄ modes to split into multiple components. ias.ac.in Hydrogen bonding to the oxygen atoms of the arsenate tetrahedron weakens the As-O bonds, generally leading to a red-shift (lower frequency) of the stretching vibrations (ν₁ and ν₃). mdpi.com For example, the ν₃ antisymmetric stretching mode often appears as a broad, complex band in the IR spectrum due to the removal of degeneracy. nih.gov

Ammonium (NH₄⁺) Modes: The vibrational frequencies of the ammonium ion are highly sensitive to its environment. The formation of N-H···O hydrogen bonds leads to a broadening and red-shifting of the N-H stretching bands (ν₁ and ν₃). The strength of the hydrogen bond correlates with the magnitude of this shift. researchgate.net Furthermore, the local symmetry of the NH₄⁺ site can cause the splitting of the bending modes (ν₂ and ν₄). The observation of combination bands involving librational (rotational) modes of the ammonium ion provides evidence that the ions are non-rotating and fixed within the crystal lattice. cdnsciencepub.comresearchgate.net

Water (H₂O) Modes: The stretching and bending vibrations of the water molecules are also significantly affected by hydrogen bonding. Stronger hydrogen bonds lead to a pronounced red-shift in the O-H stretching frequencies and a blue-shift (higher frequency) in the H-O-H bending mode. The presence of multiple, distinct bands in the O-H stretching region (typically 3000-3500 cm⁻¹) indicates that the water molecules occupy different local environments with varying hydrogen bond strengths. acs.orgaip.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides atomic-level information about the local chemical environments, internuclear distances, and molecular dynamics within the crystal lattice of this compound.

Probing the structure of this compound with solid-state NMR involves studying the resonant frequencies of its constituent nuclei, primarily ¹H (spin ½) and ⁷⁵As (spin 3/2).

¹H Solid-State NMR: The ¹H MAS NMR spectrum is expected to show distinct resonances corresponding to the two different proton-containing species: the ammonium ions (NH₄⁺) and the water molecules (H₂O). mst.edu The chemical shifts of these protons are sensitive to their local electronic environment and hydrogen bonding interactions. Typically, protons in NH₄⁺ ions in solids resonate in a specific range, while protons in water of hydration show different chemical shifts. unina.it Due to strong ¹H-¹H dipolar couplings in the solid state, lines are often broad, but techniques like fast Magic Angle Spinning (MAS) can significantly improve resolution. mst.edu

⁷⁵As Solid-State NMR: Arsenic-75 is a quadrupolar nucleus (I=3/2), which makes its NMR spectroscopy challenging. huji.ac.il The interaction of its nuclear quadrupole moment with the local electric field gradient (EFG) at the arsenic nucleus often leads to very broad spectral lines. nih.govresearchgate.net For the AsO₄³⁻ ion in this compound, the tetrahedral symmetry is high, which should result in a relatively small EFG and a more observable signal compared to less symmetric arsenic environments. mdpi.com However, studies on related hydrated arsenates show that the presence of protons from water and ammonium ions in close proximity can complicate the spectra. nih.gov The ⁷⁵As isotropic chemical shift is a sensitive probe of the local environment, including the nature of the surrounding cations and the degree of hydration. nih.gov

The following table presents typical chemical shift ranges for related compounds.

| Nucleus | Compound Type | Typical Isotropic Chemical Shift (δ) / ppm | Reference |

|---|---|---|---|

| ¹H | Ammonium Salts (solid) | ~ 6 to 8 | tandfonline.com |

| ¹H | Hydrated Crystals (H₂O) | ~ 4 to 6 | mst.edu |

| ⁷⁵As | Aqueous AsO₄³⁻ | ~ 370 | mdpi.com |

| ⁷⁵As | Solid Arsenates (e.g., Li₃AsO₄) | ~ 385 | nih.gov |

Solid-state NMR is uniquely suited to investigate the dynamic processes occurring within the crystal lattice, particularly the reorientational motion of the ammonium ions. nih.gov Techniques such as ¹H or ²H (deuterium) NMR line shape analysis and spin-lattice relaxation time (T₁) measurements as a function of temperature can quantify these dynamics. tandfonline.comacs.org

At low temperatures, the NH₄⁺ ions are typically rigid in the crystal lattice. As the temperature increases, the ions gain sufficient thermal energy to overcome the rotational energy barrier, leading to reorientational jumps about their symmetry axes. This motion causes a phenomenon known as motional narrowing, where the width of the ¹H NMR signal decreases significantly. tandfonline.com

By measuring the spin-lattice relaxation time (T₁), one can probe the rate of this molecular motion. A minimum in the T₁ versus temperature curve occurs when the correlation time (τc) of the ionic motion is on the order of the inverse of the NMR Larmor frequency. Analysis of this data allows for the determination of the activation energy (Ea) for the reorientation process, providing fundamental insight into the strength of the hydrogen bonding and intermolecular forces holding the ammonium ion in the lattice. tandfonline.comnih.gov

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information on the electronic structure (oxidation state) and local geometric structure (coordination number, bond distances) of the arsenic atoms in this compound. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org

The As K-edge XANES spectrum is characterized by the energy position of the absorption edge, which is highly sensitive to the oxidation state of the arsenic atom. For arsenate compounds, where arsenic is in the +5 oxidation state, the absorption edge is found at a significantly higher energy (~11873-11876 eV) compared to arsenite compounds (As(III)). nih.govresearchgate.net This provides unambiguous confirmation of the As(V) state in this compound.

The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment around the central arsenic atom. Analysis of the EXAFS signal can precisely determine the coordination number and the interatomic distances to the neighboring atoms. For the AsO₄³⁻ tetrahedron in this compound, EXAFS analysis would confirm that each arsenic atom is coordinated to four oxygen atoms and would yield the precise As-O bond distance. acs.orgacs.org

| Spectroscopic Method | Information Obtained | Typical Value for Arsenate (AsO₄³⁻) | Reference |

|---|---|---|---|

| XANES | As K-edge Energy (Oxidation State) | ~11874 eV (confirms As(V)) | nih.govresearchgate.net |

| EXAFS | Coordination Number (As-O) | 4 | acs.orgacs.org |

| Bond Distance (As-O) | ~1.66 - 1.69 Å | acs.org |

Determination of Local Structure and Coordination Geometry around Arsenic Centers

The local structure and coordination geometry of the arsenate group in this compound have been precisely determined through single-crystal X-ray diffraction (XRD). iucr.org This technique reveals the spatial arrangement of atoms within the crystal lattice, providing definitive information on bond lengths and angles.

Research has established that this compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The crystal structure consists of ammonium cations (NH₄⁺), arsenate anions (AsO₄³⁻), and water molecules (H₂O), all interconnected by a network of hydrogen bonds. iucr.org

The primary coordination sphere around the central arsenic atom is of particular interest. The arsenate anion (AsO₄³⁻) features a tetrahedral geometry, with the arsenic atom at the center bonded to four oxygen atoms. wikipedia.org The averaged arsenic-oxygen (As-O) bond length has been determined to be 1.685 Å. iucr.org This tetrahedral arrangement is a characteristic feature of pentavalent arsenic in an oxygen environment.

The structural parameters obtained from XRD analysis are fundamental for interpreting data from other spectroscopic techniques, such as Extended X-ray Absorption Fine Structure (EXAFS). While specific EXAFS studies on this compound are not widely reported, the crystallographic data provide a strong basis for predicting the expected EXAFS signal. The first shell in the Fourier transform of the EXAFS spectrum would correspond to the four oxygen atoms at a distance of approximately 1.685 Å from the central arsenic atom.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Unit Cell Parameters | a = 6.818(7) Å, b = 6.364(5) Å, c = 22.811(21) Å, β = 93.74(6)° | iucr.org |

| Averaged As-O Bond Length | 1.685 Å | iucr.org |

| Coordination Geometry of AsO₄³⁻ | Tetrahedral | iucr.orgwikipedia.org |

Arsenic Oxidation State Verification in Complex Samples

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for verifying the oxidation state of arsenic. The energy of the As K-edge absorption is sensitive to the electronic configuration of the arsenic atom, which is directly related to its oxidation state. Higher oxidation states result in a shift of the absorption edge to higher energies.

Therefore, the XANES spectrum of a sample containing this compound would be expected to show a prominent absorption feature in the energy range characteristic of As(V). This technique is particularly valuable for analyzing complex environmental or industrial samples where arsenic may be present in multiple oxidation states. By comparing the sample's XANES spectrum to that of known standards, the presence and proportion of As(V) species like ammonium orthoarsenate can be confirmed.

| Arsenic Species | Oxidation State | Approximate White Line Energy (eV) | Reference |

|---|---|---|---|

| Sodium Arsenite (NaAsO₂) | As(III) | 11870.8 | |

| Sodium Arsenate (Na₂HAsO₄) | As(V) | 11875.6 | |

| This compound ((NH₄)₃AsO₄·3H₂O) | As(V) | Expected ~11875.6 | wikipedia.org |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems.

Geometry Optimization and Electronic Band Structure Analysis

DFT calculations are employed to determine the most stable geometric arrangement of atoms in the crystal lattice of ammonium (B1175870) orthoarsenate trihydrate. This process, known as geometry optimization, involves minimizing the total energy of the system by adjusting the atomic positions. The resulting optimized structure provides theoretical predictions of bond lengths and angles. For instance, in related Tutton salts like (NH₄)₂Mn₀.₅Zn₀.₅(SO₄)₂(H₂O)₆, DFT has been used to calculate bond lengths such as Mn-O and Zn-O, which were found to be around 2.141 Å, 2.094 Å, and 2.011 Å. nih.gov

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations can predict various spectroscopic parameters, including vibrational frequencies that correspond to the stretching and bending of chemical bonds. wisc.edu These theoretical frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model and aid in the interpretation of experimental spectra. issp.ac.ru For example, the vibrational modes of the ammonium (NH₄⁺) and arsenate (AsO₄³⁻) ions, as well as the water molecules of hydration, can be identified and assigned. issp.ac.ru It's important to note that DFT methods are not always perfectly accurate in predicting vibrational frequencies, and discrepancies can arise. sioc-journal.cn

Table 1: Predicted vs. Experimental Vibrational Frequencies

| Functional Group | Predicted Vibrational Mode (cm⁻¹) | Experimental Vibrational Mode (cm⁻¹) |

| As-O | Data not available | Data not available |

| N-H | Data not available | Data not available |

| O-H | Data not available | Data not available |

Analysis of Bonding Characteristics and Charge Distribution

DFT allows for a detailed analysis of the chemical bonding within ammonium orthoarsenate trihydrate. By examining the electron density distribution, one can characterize the nature of the bonds as ionic, covalent, or a combination thereof. mdpi-res.com The interactions between the ammonium cations, orthoarsenate anions, and water molecules are primarily electrostatic, with significant hydrogen bonding playing a role in stabilizing the crystal structure. wikipedia.org

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insights into the partial charges on each atom. This information is valuable for understanding the reactivity and intermolecular interactions of the compound. Chemical adsorption, for instance, is known to cause significant changes in the electronic charge distribution of adsorbed molecules. univ-setif.dz

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (MD) simulations, which use forces calculated from electronic structure theory (like DFT), can be used to study the dynamic behavior of this compound. These simulations model the movement of atoms over time, providing insights into processes such as phase transitions, diffusion of ions, and the role of water molecules in the crystal lattice. While specific ab initio MD studies on this compound are not prevalent, the methodology is well-suited to explore its dynamic properties.

Lattice Energy Calculations and Crystal Stability Predictions

Lattice energy is the energy released when gaseous ions combine to form a solid ionic compound. youtube.com It is a key indicator of the stability of a crystal. nih.gov Several theoretical approaches can be used to calculate the lattice energy of this compound.

The Born-Haber cycle, a thermochemical cycle, can be used to determine the lattice energy indirectly from experimental data. stackexchange.com Computational methods, ranging from direct energy calculations to more complex modeling programs, can also estimate lattice energy, often requiring knowledge of the crystal structure. stackexchange.com Simpler, volume-based estimation methods have also been developed. stackexchange.com Factors influencing lattice energy include ionic charge and ionic radius; higher charges and smaller radii generally lead to more exothermic (more negative) lattice energies. youtube.comsavemyexams.com

Table 2: Factors Affecting Lattice Energy

| Factor | Effect on Lattice Energy |

| Ionic Charge | Increases with increasing charge |

| Ionic Radius | Decreases with increasing radius |

This table illustrates the general principles governing lattice energy.

Computational Modeling of Crystal Growth and Defect Structures

Computational modeling can be used to simulate the growth of this compound crystals. nih.gov These models can help understand how different experimental conditions, such as solvent and temperature, affect the crystal morphology and quality.

Furthermore, computational methods can be employed to study the formation and behavior of defects within the crystal lattice. science.gov Defects, such as vacancies or impurities, can significantly influence the physical and chemical properties of the material. Understanding these defects is crucial for controlling the properties of the crystals for specific applications.

Reactivity, Transformation, and Interaction Mechanisms

Thermal Decomposition Pathways and Products Analysis

The thermal decomposition of ammonium (B1175870) orthoarsenate trihydrate, (NH₄)₃AsO₄·3H₂O, is a multi-stage process involving the sequential loss of water and ammonia (B1221849), leading to the formation of various solid residues and gaseous products. wikipedia.org

Upon heating, ammonium orthoarsenate trihydrate readily decomposes. wikipedia.org The initial stages involve the loss of the three water molecules of hydration. As the temperature increases above 100°C, the compound begins to release ammonia (NH₃) gas. wikipedia.org This process is characteristic of many ammonium salts when heated. quora.com

The decomposition can proceed through intermediate phases, such as diammonium hydrogen arsenate ((NH₄)₂HAsO₄) and ammonium dihydrogen arsenate (NH₄H₂AsO₄), with the continued evolution of ammonia. wikipedia.org The ultimate solid products of extensive heating are arsenic-containing residues, which can include various arsenic oxides. wikipedia.org

Techniques such as thermogravimetry coupled with mass spectrometry (TG-MS) or Fourier-transform infrared spectroscopy (TG-FTIR) are standard methods for analyzing such decomposition pathways. mdpi.comresearchgate.net These methods allow for the simultaneous measurement of mass loss and the identification of evolved gaseous products like water and ammonia. In the presence of an oxidant, the evolved ammonia could potentially be oxidized to nitrogen oxides (N₂O, NO) at higher temperatures, a phenomenon observed in the decomposition of other ammonium salts like ammonium paratungstate. researchgate.netmtak.hu

Table 1: Anticipated Thermal Decomposition Stages of (NH₄)₃AsO₄·3H₂O

| Temperature Range | Event | Primary Gaseous Products | Probable Solid Residue |

|---|---|---|---|

| < 100°C | Dehydration | H₂O | (NH₄)₃AsO₄ |

| > 100°C | Decomposition | NH₃, H₂O | (NH₄)₂HAsO₄, NH₄H₂AsO₄ |

| High Temperature | Further Decomposition | NH₃ | Arsenic Oxides (e.g., As₂O₅) |

This table is based on the general principles of ammonium salt decomposition and data from analogous compounds.

The thermal decomposition process is intrinsically linked to changes in the solid-state structure of the material. The initial crystalline structure of the trihydrate is expected to transform upon the loss of water. Such dehydration processes in crystalline hydrates often lead to new crystalline phases or, in some cases, an amorphous state.

For instance, the thermal decomposition of ammonium paratungstate tetrahydrate shows that after the initial loss of water and some ammonia, an intermediate X-ray amorphous phase is formed before the final crystallization into tungsten trioxide at higher temperatures. researchgate.net A similar pathway can be postulated for this compound. Following the loss of water and ammonia, the resulting ammonium hydrogen arsenate species may exist in a structurally disordered or amorphous state before ultimately converting to crystalline arsenic oxides at elevated temperatures. These transformations are driven by the significant reorganization of the crystal lattice as the volatile components are removed. The study of various ammonium salts, such as ammonium nitrate (B79036), shows they can exist in multiple crystalline phases, with transitions occurring at specific temperatures, leading to changes in volume and structure. mdpi.com

Solid-State Reaction Kinetics with Other Inorganic Compounds

While specific kinetic studies on solid-state reactions of this compound are not extensively documented, its reactivity can be inferred from the general chemical properties of ammonium salts and arsenates.

Reaction with Bases: As an ammonium salt, it is expected to react with strong, non-volatile bases (e.g., calcium oxide) in the solid state, particularly upon heating. Such a reaction would drive the release of ammonia gas.

Reaction with Reducing Agents: Arsenates are weak oxidizing agents. noaa.gov Therefore, solid-state reactions with strong reducing agents at elevated temperatures could potentially lead to the reduction of the arsenate ion (As(V)).

Formation of Solid Solutions: The ammonium ion (ionic radius ~1.48 Å) can sometimes be substituted by other ions of similar size, such as the potassium ion (K⁺, ~1.38 Å), in a crystal lattice. This can lead to the formation of solid solutions or double salts, a phenomenon seen with ammonium nitrate and potassium salts which can stabilize the crystal structure. mdpi.com Similar interactions might be possible with other inorganic salts.

The kinetics of such solid-state reactions are typically influenced by factors like particle size, mixing efficiency, temperature, and the presence of defects in the crystal lattice.

Dissolution Kinetics and Mechanisms in Controlled Aqueous Systems

This compound is soluble in water. wikipedia.orghandwiki.org However, its stability in aqueous solution is limited, as it tends to decompose in hot water, yielding ammonia and arsenious oxides. wikipedia.org The dissolution process in neutral water involves the separation of the constituent ions:

(NH₄)₃AsO₄(s) ⇌ 3NH₄⁺(aq) + AsO₄³⁻(aq)

Aqueous solutions of ammonium arsenate are reported to be mildly acidic, with a pH in the range of 4–6. wikipedia.org This acidity arises from the hydrolysis of the ammonium ion, which is the conjugate acid of the weak base ammonia:

NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

The kinetics of dissolution in alkaline media can be modeled based on studies of similar complex arsenical compounds. For example, the dissolution of an arsenical ammonium-sodium jarosite in NaOH was found to follow a shrinking core model. mdpi.com In this model, a reaction front moves from the outside of the particle inward. For ammonium orthoarsenate in an alkaline solution, hydroxide (B78521) ions would diffuse to the surface and react with the ammonium ions to produce ammonia, promoting further dissolution. This process would be controlled by the rate of the chemical reaction at the particle surface or the diffusion of ions through a product layer. mdpi.com

Isotopic Exchange Studies of Arsenate and Ammonium Ions

Isotopic exchange studies provide a powerful tool for investigating the dynamics of ions in solution and within a crystal lattice. For this compound, such studies can be considered for both the ammonium and arsenate ions.

Ammonium Ion (NH₄⁺): The nitrogen atom in the ammonium ion can be studied using the stable isotope ¹⁵N. Numerous studies have investigated the isotopic exchange equilibrium between ammonia (NH₃) and the ammonium ion (NH₄⁺). oup.comacs.org The fractionation factor for this exchange is well-characterized and allows for the tracking of nitrogen through various chemical and physical processes. oup.comacs.org An isotopic exchange study of (NH₄)₃AsO₄ would involve dissolving the compound in a solution containing ¹⁵N-labeled ammonia or ammonium ions and monitoring the incorporation of the isotope into the solid or aqueous phase over time.

Arsenate Ion (AsO₄³⁻): Arsenic is a monoisotopic element, meaning it has only one stable isotope, ⁷⁵As. wikipedia.org Therefore, isotopic exchange studies for the arsenate ion require the use of synthetic radioisotopes. The most suitable candidates for such studies would be ⁷³As (half-life: 80.3 days) and ⁷⁴As (half-life: 17.8 days) due to their relatively long half-lives. wikipedia.org The experimental setup would involve synthesizing ammonium orthoarsenate with one of these radioisotopes or introducing a soluble salt of the labeled arsenate into a solution containing the non-labeled compound. By measuring the radioactivity of the solid and liquid phases over time, the rate of exchange between the arsenate ions in the crystal lattice and those in the solution could be determined.

Table 2: Relevant Isotopes for Exchange Studies of (NH₄)₃AsO₄·3H₂O

| Ion | Element | Isotope | Type | Relevant Half-Life |

|---|---|---|---|---|

| Ammonium | Nitrogen | ¹⁵N | Stable | N/A |

| Arsenate | Arsenic | ⁷³As | Radioactive | 80.30 days |

| Arsenate | Arsenic | ⁷⁴As | Radioactive | 17.77 days |

Chemical Interactions with Specific Ligands (excluding biological or toxicological outcomes)

The arsenate (As(V)) anion can interact with a variety of ligands in aqueous solution, forming complexes that can alter its mobility and reactivity. Organic ligands containing functional groups like hydroxyl, phenolic, and carboxylic acids are known to form complexes with arsenate. nih.gov

Complexation with Organic Ligands: Studies have shown that ligands such as humic acid and salicylic (B10762653) acid can interact with arsenate species. nih.gov The binding affinity of As(V) with these ligands is influenced by pH. The interaction often involves the formation of complexes where the negatively charged arsenate ion binds to phenolate (B1203915) or other functional groups on the ligand molecule. nih.gov

Interaction with Specific Functional Groups: Quantum-mechanical and experimental studies on the interaction of arsenic species with common functional groups have provided insight into binding mechanisms. The carboxylate group (-COO⁻) can displace a hydroxyl group in an arsenate species to bind directly to the arsenic atom. mdpi.com Similarly, amino (-NH₂) and thiol (-SH) groups can form bonds with arsenic, though the interactions are generally weaker for arsenate compared to arsenite (As(III)). mdpi.com

Competition with Other Anions: The arsenate ion can compete with other inorganic anions for binding sites. For example, phosphate (B84403) (PO₄³⁻), having a similar tetrahedral structure and charge, is a strong competitor and can inhibit the fixation of arsenate onto surfaces or its complexation with ligands. researchgate.net Other anions like sulfate (B86663) (SO₄²⁻) and selenite (B80905) (SeO₃²⁻) also show competitive effects, though typically to a lesser extent than phosphate. researchgate.net

Applications in Advanced Materials Science and Industrial Processes Non Biomedical

Precursor Material for Synthesis of Functional Arsenate Compounds

Ammonium (B1175870) orthoarsenate trihydrate serves as a convenient source of the arsenate anion (AsO₄³⁻) in the synthesis of more complex functional materials. Its solubility in water makes it a suitable starting reagent for various solution-based synthetic methods.

Crystal Growth of Mixed-Metal Arsenates

In the field of crystallography, ammonium orthoarsenate trihydrate is employed as a growth agent for certain arsenate-containing crystals. wikipedia.org This application leverages its structural similarity to phosphates. wikipedia.org While specific research detailing the use of this compound as a precursor for a wide range of mixed-metal arsenates is not abundant in readily available literature, its role as a soluble arsenate source suggests its utility in hydrothermal and flux growth methods for creating complex arsenate crystals containing multiple metal cations. These synthesis techniques often rely on soluble precursors to facilitate the reaction and crystallization processes.

Synthesis of Arsenate Framework Materials

The synthesis of arsenate-based framework materials, such as metal-organic frameworks (MOFs) or zeolitic arsenates, represents a potential area of application for this compound. Although direct evidence of its use as a primary precursor in the synthesis of these materials is not extensively documented, its function as a soluble arsenate source makes it a plausible candidate for such applications. The synthesis of these porous materials often involves the reaction of a metal salt with a linker molecule and a source of the desired anion in solution.

Role in Crystallization Processes of Other Inorganic Materials

Beyond being a primary component, this compound can influence the crystallization of other inorganic materials. Its presence in a crystallizing solution can act as a mineralizer, affecting the nucleation and growth kinetics of other compounds. This is particularly relevant in hydrothermal synthesis, where the addition of certain salts can control crystal size, morphology, and purity. However, specific and detailed research findings on the widespread use of this compound for this purpose are limited.

Use as a Standard or Reagent in Analytical Chemistry (Non-Clinical/Toxicology)

One of the more established non-biomedical applications of this compound is in analytical chemistry, where it serves as a standard or reagent. wikipedia.org

It is particularly utilized as a standard for arsenate ion speciation. wikipedia.org This is crucial in environmental and materials analysis where distinguishing between different arsenic oxidation states is necessary. Techniques like ion chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) rely on well-defined standards like this compound for accurate quantification of arsenate (As(V)). wikipedia.org

Below is a table summarizing the key analytical applications:

| Application | Analytical Technique(s) | Purpose |

| Arsenate Standard | Ion Chromatography (IC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantitative analysis and speciation of arsenate (As(V)) in various non-clinical samples. wikipedia.org |

Potential in Heterogeneous Catalysis or Photocatalysis

The potential for this compound in heterogeneous catalysis or photocatalysis lies in its role as a precursor for synthesizing catalytically active materials. While the compound itself is not recognized as a catalyst, it can be used to prepare mixed-metal arsenates that may exhibit catalytic properties. The specific composition and crystal structure of the resulting arsenate material would determine its catalytic or photocatalytic activity. Research in this area is not extensive, and further investigation is needed to explore the viability of using this compound-derived materials for applications such as oxidation reactions or the degradation of pollutants.

Applications in Advanced Ceramic or Glass Materials

The incorporation of arsenic into ceramic and glass materials can modify their properties, and this compound could serve as a source of arsenic for this purpose. In the context of advanced ceramics, the addition of arsenates could potentially influence properties such as thermal expansion, dielectric constant, or sintering behavior. In glass science, arsenic oxides are known to be used as fining agents to remove bubbles from the glass melt. While the direct use of this compound in large-scale industrial glass or ceramic production is not common, it could be employed in research settings for the development of specialty materials with tailored properties. However, detailed studies focusing on the application of this compound in these areas are not widely reported.

Environmental Geochemistry and Transport Phenomena Excluding Toxicity

Speciation and Mobility in Natural Aqueous Environments

The chemical form, or speciation, of arsenate in water is a primary determinant of its mobility and fate in the environment. usgs.govresearchgate.net This speciation is highly sensitive to the physicochemical conditions of the aqueous system, particularly pH and redox potential. nih.govacs.orgsemanticscholar.orgresearchgate.netscispace.com

Inorganic arsenic in aqueous environments primarily exists in two oxidation states: arsenate (As(V)) and arsenite (As(III)). acs.orgsemanticscholar.orgscispace.comwikipedia.orgnih.gov Under oxidizing conditions, arsenate is the dominant species. acs.orgsemanticscholar.orgresearchgate.netscispace.com The specific arsenate species present is a function of pH. In strongly acidic solutions, the fully protonated arsenic acid (H₃AsO₄) is prevalent. As the pH increases, it sequentially deprotonates to form dihydrogen arsenate (H₂AsO₄⁻), hydrogen arsenate (HAsO₄²⁻), and finally the arsenate ion (AsO₄³⁻) under strongly alkaline conditions. The pKa values for these transitions are approximately 2.2, 6.9, and 11.5, respectively. Consequently, in most natural waters (pH 6-9), H₂AsO₄⁻ and HAsO₄²⁻ are the predominant arsenate species.

Under reducing conditions, which are common in anoxic sediments and some groundwaters, arsenate can be reduced to arsenite (As(III)). acs.orgsemanticscholar.orgresearchgate.netscispace.com Arsenite is generally more mobile than arsenate. researchgate.netescholarship.org The transition between arsenate and arsenite is a critical control on arsenic mobility. For instance, a decrease in redox potential from 500 mV to -200 mV can lead to a significant increase in soluble arsenic, primarily due to the reduction of As(V) to As(III) and the dissolution of iron oxyhydroxides to which arsenate was bound. acs.orgsemanticscholar.orgresearchgate.netscispace.com

Table 1: Predominant Arsenic Species as a Function of pH and Redox Potential

| Redox Condition | pH Range | Predominant Arsenic Species |

| Oxidizing | < 2.2 | H₃AsO₄ (Arsenic Acid) |

| Oxidizing | 2.2 - 6.9 | H₂AsO₄⁻ (Dihydrogen Arsenate) |

| Oxidizing | 6.9 - 11.5 | HAsO₄²⁻ (Hydrogen Arsenate) |

| Oxidizing | > 11.5 | AsO₄³⁻ (Arsenate) |

| Reducing | < 9.2 | H₃AsO₃ (Arsenious Acid) |

This table provides a simplified overview. The exact species distribution depends on temperature, pressure, and the presence of other chemical constituents.

The movement of arsenate through soil, sediment, and groundwater is a complex process influenced by advection (transport with the bulk flow of water), dispersion, and chemical interactions with the solid phase. medcraveonline.commdpi.com Adsorption onto mineral surfaces is a primary mechanism that retards the transport of arsenate in groundwater systems. usgs.gov The mobility of arsenate is generally lower than that of arsenite due to its stronger adsorption to common aquifer materials. researchgate.net

The transport of arsenate can also be facilitated by its association with mobile colloids, such as ferric humate complexes. nih.gov The stability and transport of these arsenic-bearing colloids are themselves dependent on hydrochemical conditions like pH and ionic strength. nih.gov For example, the transport of an arsenic-ferric humate colloid was observed to be promoted by increasing pH and decreasing ionic strength. nih.gov

Sorption and Desorption Mechanisms on Geochemical Phases

Sorption, the process by which dissolved chemical species bind to solid surfaces, is a key factor controlling the concentration and mobility of arsenate in the environment. usgs.gov Desorption, the reverse process, can release previously bound arsenate back into the aqueous phase.

Hydrous oxides of iron (Fe) and aluminum (Al), such as ferrihydrite, goethite, and gibbsite, are abundant in many soils and sediments and have a strong affinity for arsenate. escholarship.orgusgs.govmsu.ru Arsenate forms inner-sphere complexes with these mineral surfaces, meaning a direct chemical bond is formed between the arsenate ion and the metal centers (Fe or Al) on the oxide surface. udel.edu

The extent of arsenate adsorption onto these oxides is highly pH-dependent. msu.ru Maximum adsorption of arsenate on iron and aluminum hydroxides typically occurs in the acidic pH range (around pH 4-7). msu.ruudel.edu As the pH increases, the mineral surfaces become more negatively charged, leading to increased electrostatic repulsion and a decrease in arsenate adsorption. udel.edu Studies have shown that iron oxides generally exhibit a higher capacity for arsenic removal compared to aluminum oxides. nih.govscispace.com

Table 2: Influence of pH on Arsenate Adsorption by Metal Oxides

| Mineral | pH for Maximum Adsorption | Adsorption Trend with Increasing pH |

| Ferrihydrite (Iron Oxyhydroxide) | Acidic (e.g., pH 3-5) | Decreases |

| Goethite (α-FeOOH) | Acidic to Neutral | Decreases |

| Gibbsite (γ-Al(OH)₃) | Acidic | Decreases |

| Amorphous Al(OH)₃ | Acidic | Decreases |

This is a general trend; the exact pH of maximum adsorption can vary with specific mineral properties and solution chemistry.

Arsenate competes with other anions for adsorption sites on mineral surfaces. usgs.govnih.gov Phosphate (B84403) (PO₄³⁻) is a particularly strong competitor due to its similar chemical structure and charge to arsenate. nih.govscispace.comtulane.eduresearchgate.net The presence of phosphate in solution can significantly reduce the adsorption of arsenate and can even lead to the desorption of previously bound arsenate, thereby increasing its mobility. scispace.comtulane.edu The competitive effect of phosphate is more pronounced on gibbsite than on goethite. tulane.eduresearchgate.net

Sulfate (B86663) (SO₄²⁻) can also compete with arsenate for adsorption sites, but its effect is generally weaker than that of phosphate. nih.govscispace.comepa.gov Studies have shown that while sulfate can reduce arsenate adsorption, the impact is less significant than the inhibition caused by phosphate. scispace.comepa.gov Other anions like chloride and nitrate (B79036) generally have a negligible effect on arsenate adsorption. nih.gov

Table 3: Competitive Effects of Anions on Arsenate Adsorption

| Competing Anion | Strength of Competition | Impact on Arsenate Adsorption |

| Phosphate (PO₄³⁻) | Strong | Significant reduction |

| Sulfate (SO₄²⁻) | Weak to Moderate | Slight to moderate reduction |

| Chloride (Cl⁻) | Negligible | No detectable effect |

| Nitrate (NO₃⁻) | Negligible | No detectable effect |

Biogeochemical Cycling Interactions (focus on chemical transformations, not adverse effects)

Microorganisms play a crucial role in the biogeochemical cycling of arsenic, mediating transformations between its various chemical forms. nih.govfrontiersin.orgresearchgate.net These transformations significantly influence the mobility and fate of arsenic in the environment. nih.govfrontiersin.org The biogeochemical cycle of arsenic is often coupled with the cycles of other elements, particularly iron, sulfur, and carbon. nih.govresearchgate.net

Microbial processes can both oxidize and reduce arsenic species. frontiersin.org Under anaerobic conditions, some bacteria can use arsenate as a terminal electron acceptor in their respiration, a process known as dissimilatory arsenate reduction. science.gov This process reduces arsenate (As(V)) to the more mobile arsenite (As(III)), potentially leading to increased arsenic concentrations in groundwater. science.gov

Conversely, under aerobic or certain anaerobic conditions, other microorganisms can oxidize arsenite to arsenate. science.gov This oxidation can be a detoxification mechanism for the organism and can lead to the immobilization of arsenic, as arsenate tends to be more strongly adsorbed to mineral surfaces. escholarship.org

In addition to redox transformations, microorganisms can also methylate inorganic arsenic, converting it into organic forms such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). frontiersin.orgnih.gov This process can lead to the volatilization of arsenic compounds, which plays a role in the global arsenic cycle. frontiersin.orgnih.gov These biogeochemical reactions are influenced by environmental factors such as temperature, pH, and the availability of organic matter. frontiersin.org

Table 4: Key Microbial Transformations in the Arsenic Cycle

| Process | Transformation | Common Environmental Condition | Impact on Arsenic Mobility |

| Dissimilatory Arsenate Reduction | Arsenate (As(V)) → Arsenite (As(III)) | Anaerobic | Increase |

| Arsenite Oxidation | Arsenite (As(III)) → Arsenate (As(V)) | Aerobic/Anaerobic | Decrease |

| Methylation | Inorganic As → Organic As (e.g., MMA, DMA) | Aerobic/Anaerobic | Can lead to volatilization |

Microbial Mediation of Arsenic Redox Transformations (non-toxicology)

Microorganisms play a pivotal role in the biogeochemical cycling of arsenic by mediating its redox transformations. nih.govencyclopedia.pub These biotransformations are central to the mobilization and sequestration of arsenic in the environment. monobasinresearch.orgnih.gov Prokaryotes, including various bacteria and archaea, can utilize arsenic compounds in their metabolic processes, either for energy generation or as a detoxification mechanism. justagriculture.inmonobasinresearch.org

Dissimilatory Arsenate Reduction: Under anaerobic conditions, certain microorganisms, known as dissimilatory arsenate-reducing prokaryotes (DARPs), can use arsenate (As(V)) as a terminal electron acceptor for respiration, reducing it to arsenite (As(III)). justagriculture.innih.gov This process is coupled with the oxidation of organic matter or inorganic substrates. monobasinresearch.orgnih.gov The microbial reduction of As(V) sorbed to minerals, particularly iron oxyhydroxides, is considered a primary mechanism for the release of arsenic into groundwater in many aquifers. monobasinresearch.org

Arsenite Oxidation: Conversely, in oxic environments, chemolithoautotrophic and heterotrophic microorganisms can oxidize the more mobile arsenite (As(III)) to the less mobile arsenate (As(V)). justagriculture.innih.gov This oxidation is a key detoxification mechanism for the microbes and an important process for arsenic immobilization, as As(V) tends to adsorb more strongly to mineral surfaces. encyclopedia.pubiwaponline.com This microbial oxidation is increasingly considered a crucial precursor step for effective arsenic removal in water treatment technologies. nih.gov

Methylation: Some microbes, including bacteria and fungi, have developed detoxification strategies involving the methylation of inorganic arsenic. justagriculture.inmonobasinresearch.org This process converts inorganic arsenic into organic forms like monomethylarsonic acid (MMAA) and dimethylarsinic acid (DMAA), and can ultimately lead to the production of volatile arsines, such as trimethylarsine (B50810) (TMA). justagriculture.inresearchgate.net While volatilization can remove arsenic from soil or water, the resulting arsines have a short lifetime in the atmosphere and are rapidly oxidized back to water-soluble, non-volatile forms. researchgate.netepa.gov

| Process | Description | Key Microbial Group | Environmental Conditions | Impact on Arsenic Mobility |

|---|---|---|---|---|

| Dissimilatory Arsenate Reduction | Reduction of As(V) to As(III) using arsenate as a terminal electron acceptor in respiration. nih.gov | Dissimilatory Arsenate-Reducing Prokaryotes (DARPs) | Anaerobic (reducing) | Increases mobility |

| Arsenite Oxidation | Oxidation of As(III) to As(V), often for energy (chemolithoautotrophy) or detoxification. justagriculture.in | Chemolithoautotrophic As(III) oxidizers (CAOs) & Heterotrophic As(III) oxidizers (HAOs) | Aerobic (oxidizing) | Decreases mobility |

| Detoxification Reduction | Intracellular reduction of As(V) to As(III) followed by extrusion from the cell, mediated by the ars operon. justagriculture.in | Wide array of microorganisms | Aerobic or Anaerobic | Increases mobility locally |

| Methylation | Conversion of inorganic arsenic to methylated organic forms, which can be volatilized. monobasinresearch.orgresearchgate.net | Bacteria, Fungi, Yeast | Aerobic or Anaerobic | Can lead to removal via volatilization |

Interactions with Organic Matter in Environmental Matrices

Natural organic matter (NOM), particularly dissolved organic matter (DOM) such as humic and fulvic acids, significantly influences the fate and transport of arsenic in the environment. researchgate.netuni-muenster.de These interactions are multifaceted and can either enhance or reduce arsenic mobility through several mechanisms. researchgate.net

Competition for Sorption Sites: Humic and fulvic acids can compete with arsenate for adsorption sites on the surfaces of minerals like iron oxides and alumina. uni-muenster.demdpi.com By forming stable complexes with these mineral surfaces, organic matter can block arsenic from adsorbing, thereby increasing its concentration in the aqueous phase and enhancing its mobility. uni-muenster.de This competition is a key factor in the leaching of arsenic from soils and sediments. uni-muenster.de

Formation of Aqueous Complexes: DOM can form aqueous complexes with arsenic species, which can also contribute to higher mobility. uni-muenster.de The formation of these soluble arsenic-DOM complexes can prevent arsenic from adsorbing to solid phases, keeping it in solution and facilitating its transport in groundwater. uni-muenster.de

Influence on Redox Transformations: DOM can act as an electron shuttle, facilitating redox reactions between microorganisms and arsenic species. uni-muenster.deresearchgate.net The availability of soluble DOM can stimulate microbial activity, leading to more reducing conditions in soils and sediments. mdpi.comresearchgate.net This, in turn, can promote the microbial reduction of iron(III) oxides, leading to their dissolution and the subsequent release of any sorbed As(V). mdpi.com The DOM itself can also directly participate in redox reactions, with some studies showing that it can reduce As(V) to As(III). uni-muenster.de

In some cases, the effect of DOM is time-dependent. For instance, studies have shown that Suwannee River DOM can decrease arsenic mobility in the short term by inhibiting the oxidative dissolution of arsenopyrite, but over longer periods, it increases arsenic mobility by inhibiting the precipitation of secondary iron(III) (hydr)oxides that would otherwise sequester arsenic. acs.orgnih.gov

Environmental Remediation Technologies (focused on removal mechanisms, not toxicity assessment)

Several technologies have been developed for the removal of arsenic from contaminated water and soil, focusing on mechanisms that either extract the contaminant or immobilize it in a stable form.

Adsorption-Based Removal Strategies

Adsorption is a widely used technology for arsenic removal due to its cost-effectiveness, high efficiency, and operational simplicity. frontiersin.orgtandfonline.com The process involves the binding of arsenic species from the aqueous phase onto the surface of a solid adsorbent. The primary mechanisms include electrostatic attraction, surface complexation, and ion exchange. organscigroup.us

A variety of adsorbent materials have been investigated:

Metal-Based Adsorbents: Iron and aluminum oxides and hydroxides are highly effective due to their strong affinity for arsenic. organscigroup.us Materials like activated alumina, goethite, and ferrihydrite have large surface areas and numerous hydroxyl functional groups that form strong inner-sphere complexes with arsenate. frontiersin.orgorganscigroup.us Nanoparticle adsorbents, such as magnetite and goethite nanoparticles, have shown particularly high adsorption capacities. tandfonline.comelsevierpure.com